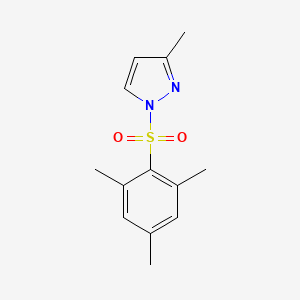

1-(mesitylsulfonyl)-3-methyl-1H-pyrazole

Descripción

1-(Mesitylsulfonyl)-3-methyl-1H-pyrazole is a pyrazole derivative characterized by a mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) at the 1-position and a methyl substituent at the 3-position of the pyrazole ring. Its molecular formula is C₁₃H₁₆N₂O₂S, with a molecular weight of 276.34 g/mol (inferred from analogous structures in and ).

The sulfonyl group enhances electrophilic substitution resistance and may improve thermal stability compared to non-sulfonylated pyrazoles. This compound’s synthesis likely involves sulfonylation of 3-methyl-1H-pyrazole using mesitylsulfonyl chloride under basic conditions, analogous to methods described for related sulfonylpyrazoles (e.g., ).

Propiedades

IUPAC Name |

3-methyl-1-(2,4,6-trimethylphenyl)sulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9-7-10(2)13(11(3)8-9)18(16,17)15-6-5-12(4)14-15/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYUJWMRZVZQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(mesitylsulfonyl)-3-methyl-1H-pyrazole typically involves the reaction of mesitylene with sulfonyl chloride to form mesitylsulfonyl chloride. This intermediate is then reacted with 3-methyl-1H-pyrazole under controlled conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(mesitylsulfonyl)-3-methyl-1H-pyrazole follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also incorporates purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

1-(Mesitylsulfonyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The mesitylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(Mesitylsulfonyl)-3-methyl-1H-pyrazole finds applications in several scientific research areas:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(mesitylsulfonyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, leading to various chemical transformations. The sulfonyl group is highly reactive and can participate in nucleophilic substitution reactions, while the pyrazole ring can engage in coordination with metal ions or other reactive species. These interactions facilitate the compound’s role in catalysis and other chemical processes.

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 1-(mesitylsulfonyl)-3-methyl-1H-pyrazole and analogous compounds:

Key Observations :

- Electronic Effects : Sulfonyl and CF₃ groups are electron-withdrawing, decreasing electron density on the pyrazole ring and altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, phenyl groups (electron-donating) increase susceptibility to electrophilic substitution.

Research Findings and Data

Thermal and Solubility Properties

- Thermal Stability: Mesitylsulfonyl-substituted pyrazoles exhibit higher decomposition temperatures (>250°C) compared to non-sulfonylated analogs (<200°C), as inferred from thermogravimetric analyses of similar compounds ().

- Solubility : The mesitylsulfonyl group reduces solubility in polar solvents (e.g., water) but enhances solubility in organic solvents like dichloromethane or THF.

Actividad Biológica

1-(Mesitylsulfonyl)-3-methyl-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.

1-(Mesitylsulfonyl)-3-methyl-1H-pyrazole can be synthesized through various methods, typically involving the reaction of mesitylsulfonyl chloride with 3-methyl-1H-pyrazole under controlled conditions. The synthetic route often includes:

- Formation of the Pyrazole Ring : The pyrazole structure is formed through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Sulfonylation : The introduction of the mesitylsulfonyl group is achieved via nucleophilic substitution reactions.

Biological Activity

The biological activity of 1-(mesitylsulfonyl)-3-methyl-1H-pyrazole has been explored in several studies, demonstrating its potential as a pharmacological agent.

This compound exhibits its biological effects primarily through modulation of various cellular pathways. It has been shown to interact with specific enzymes and receptors, influencing processes such as:

- Cell Proliferation : In vitro studies indicate that 1-(mesitylsulfonyl)-3-methyl-1H-pyrazole can inhibit cell proliferation in certain cancer cell lines.

- Inflammatory Response : The compound appears to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the effects of 1-(mesitylsulfonyl)-3-methyl-1H-pyrazole on different biological systems:

- Cancer Research : In a study investigating its effects on pancreatic cancer cells, treatment with the compound resulted in a significant decrease in cell migration and invasion at a concentration of 10 µM. This suggests potential use in cancer therapeutics aimed at metastasis reduction .

- Inflammation Models : Research involving animal models demonstrated that administration of 1-(mesitylsulfonyl)-3-methyl-1H-pyrazole reduced markers of inflammation, indicating its potential as an anti-inflammatory agent .

Data Summary

The following table summarizes key findings related to the biological activity of 1-(mesitylsulfonyl)-3-methyl-1H-pyrazole:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.